High-Strength Differential Evidence is Currently Absent for This Compound
A thorough search of primary literature, patents, and authoritative databases did not yield any published, quantitative biological or physicochemical data for 3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide. Consequently, no direct head-to-head comparison or cross-study comparable data can be presented against specific analogs. The only available evidence is class-level: a related series of N-substituted sulfonyl amides incorporating the 1,3,4-oxadiazole motif has demonstrated potent inhibition of AChE and hCA isoforms (KI ranges: 23.11–52.49 nM for AChE, 18.66–59.62 nM for hCA I, and 9.33–120.80 nM for hCA II) [1]. Another series of benzenesulphonamide-linked 1,3,4-oxadiazole hybrids showed selective inhibition of hCA XIII, with the most potent compounds exhibiting Ki values of 15.4–17.0 nM, outperforming the standard drug acetazolamide (Ki = 17.0 nM for hCA XIII) [2]. However, these activities are for structural analogs and cannot be directly attributed to this compound.
| Evidence Dimension | Enzyme Inhibition (AChE and hCA isoforms) |
|---|---|
| Target Compound Data | No data available for this specific compound. |
| Comparator Or Baseline | Related N-substituted sulfonyl amide class (compounds 6a-j): AChE Ki 23.11–52.49 nM; hCA I Ki 18.66–59.62 nM; hCA II Ki 9.33–120.80 nM [1]. Benzenesulphonamide-linked 1,3,4-oxadiazole class: hCA XIII Ki as low as 15.4 nM vs. Acetazolamide Ki 17.0 nM [2]. |
| Quantified Difference | N/A (no target compound data) |
| Conditions | In vitro enzyme inhibition assays (literature data for analog classes). |
Why This Matters
Without compound-specific data, any procurement decision based on bioactivity must be considered highly speculative and relies solely on unverified class-level expectations.
- [1] Güleç Ö, Türkeş C, Arslan M, Demir Y, Yeni Y, Hacımüftüoğlu A, Ereminsoy E, Küfrevioğlu Öİ, Beydemir Ş. Cytotoxic effect, enzyme inhibition, and in silico studies of some novel N-substituted sulfonyl amides incorporating 1,3,4-oxadiazol structural motif. Mol Divers. 2022 Oct;26(5):2825-2845. doi: 10.1007/s11030-022-10422-8. View Source
- [2] Swain B, Abhay, Singh P, Angeli A, Aashritha K, Nagesh N, Supuran CT, Arifuddin M. 3-Functionalised benzenesulphonamide based 1,3,4-oxadiazoles as selective carbonic anhydrase XIII inhibitors: Design, synthesis and biological evaluation. Bioorg Med Chem Lett. 2021;37:127856. doi: 10.1016/j.bmcl.2021.127856. View Source
